N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nanocatalysts or metal catalysts are often employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve refluxing in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of benzoxazole analogs .
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl-2-methyl-3-nitrobenzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-chlorobenzamide
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety, combined with the nitro and carbamothioyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c1-13-16(8-5-10-18(13)26(28)29)20(27)25-22(31)23-15-7-4-6-14(12-15)21-24-17-9-2-3-11-19(17)30-21/h2-12H,1H3,(H2,23,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYONTKNTFNRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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